molecular formula C12H15NO3 B13685658 Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate

Cat. No.: B13685658
M. Wt: 221.25 g/mol
InChI Key: VCWCTJSWUCISRG-UHFFFAOYSA-N
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Description

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a 2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

The use of HFIP as a solvent is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with activated alcohols typically yield substituted esters .

Scientific Research Applications

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The dimethylamino group may facilitate binding to specific sites, while the ester functionality could undergo hydrolysis or other transformations within biological systems .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate

InChI

InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-10)8-11(14)12(15)16-3/h4-7H,8H2,1-3H3

InChI Key

VCWCTJSWUCISRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

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